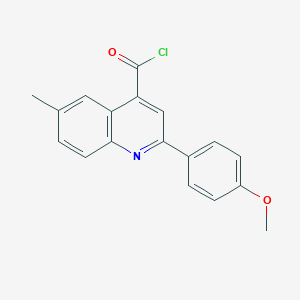

2-(4-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride

Beschreibung

2-(4-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride is a quinoline derivative functionalized with a methoxy-substituted phenyl group at position 2, a methyl group at position 6, and a reactive carbonyl chloride at position 2. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of amides, esters, and other derivatives for pharmaceutical and materials science applications . Its structure combines electron-donating (methoxy, methyl) and electron-withdrawing (carbonyl chloride) groups, influencing its reactivity and physical properties.

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-6-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-11-3-8-16-14(9-11)15(18(19)21)10-17(20-16)12-4-6-13(22-2)7-5-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGWRILBSRYAQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001195236 | |

| Record name | 2-(4-Methoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001195236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160264-63-0 | |

| Record name | 2-(4-Methoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001195236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

2-(4-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 313.76 g/mol. Its structure features a quinoline core substituted with a methoxy group at the 4-position of the phenyl ring and a carbonyl chloride group, which enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is crucial for cognitive functions such as memory and learning .

- Anticancer Activity : Preliminary studies indicate that this compound exhibits anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example, it demonstrated significant antiproliferative effects against colorectal adenocarcinoma (COLO205) and non-small cell lung cancer (H460) cell lines, with IC50 values of 0.32 μM and 0.89 μM respectively .

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 313.76 g/mol |

| Solubility | Soluble in organic solvents |

| Biological Targets | Acetylcholinesterase, cancer cell lines |

Case Studies and Research Findings

Recent research has highlighted the potential therapeutic applications of this compound:

- Anticancer Studies : In vitro studies have confirmed that this compound can induce apoptosis in cancer cells by downregulating cyclin B1 and cyclin-dependent kinase 1 (CDK1), leading to G2/M phase arrest .

- Cognitive Enhancement : By inhibiting acetylcholinesterase, the compound may improve cognitive functions and has potential implications for treating neurodegenerative diseases such as Alzheimer's .

- Toxicity Profile : Initial assessments indicate that while the compound shows promise in therapeutic applications, it also poses risks for drug-drug interactions and AMES toxicity (mutagenicity). Further structural modifications are suggested to enhance its pharmacokinetic properties while minimizing side effects .

Wissenschaftliche Forschungsanwendungen

The compound 2-(4-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride is a member of the quinoline family, which has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, materials science, and organic synthesis. This article explores its applications, supported by relevant data and case studies.

Medicinal Chemistry

This compound has been investigated for its potential antimicrobial and anticancer properties. Studies have shown that derivatives of quinoline compounds exhibit significant biological activity against various cancer cell lines and pathogens.

Case Study: Anticancer Activity

A study demonstrated that modifications of the quinoline structure can enhance its efficacy against breast cancer cells. The introduction of the methoxy group was found to improve the compound's lipophilicity, facilitating better membrane penetration and increased cytotoxicity against cancer cells.

Organic Synthesis

The carbonyl chloride functional group allows for the compound to act as a versatile reagent in organic synthesis. It can participate in nucleophilic acyl substitution reactions, enabling the formation of various esters and amides.

Synthesis Example

Using this compound as a starting material, researchers synthesized several novel compounds by reacting it with different nucleophiles, including alcohols and amines. This approach has been pivotal in developing new pharmaceutical agents.

Material Science

Quinoline derivatives are also explored for their potential applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic materials . The unique electronic properties of quinolines make them suitable candidates for these applications.

Case Study: OLED Development

Research has indicated that incorporating this compound into polymer matrices can enhance the photophysical properties of OLEDs, leading to improved efficiency and stability of light emission.

Data Summary Table

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table highlights structural analogues and their substituent variations:

Key Observations :

- Steric Considerations: Bulkier substituents (e.g., 2,5-dimethylphenyl) reduce reactivity due to steric hindrance, whereas linear alkoxy chains (e.g., butoxy) may improve solubility in nonpolar solvents .

Yield and Purity :

- Derivatives with electron-donating groups (e.g., methoxy) typically exhibit higher yields (70–85%) compared to electron-withdrawing substituents (e.g., Cl, 60–75%) due to stabilized intermediates .

- Purity is influenced by chromatographic separation efficiency, with methoxy-containing compounds showing better crystallinity .

Physical and Spectral Properties

Notable Trends:

- Methoxy groups consistently resonate at δ ~3.8 ppm in $^1$H NMR .

- Carbonyl chloride IR stretches (~1770–1790 cm⁻¹) are characteristic of acyl halides .

Critical Analysis of Contradictions and Limitations

- Data Gaps : Melting points and detailed spectral data for the target compound are absent in available literature, necessitating further experimental characterization .

Vorbereitungsmethoden

Synthesis of the Quinoline-4-carboxylic Acid Precursor

The key intermediate for preparing 2-(4-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride is 2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid . Several research studies and chemical suppliers report methods for synthesizing this acid derivative:

Pfitzinger Reaction : This classical method involves the condensation of isatin derivatives with ketones in the presence of base. For example, substituted isatins react with 4'-methoxyacetophenone under reflux with potassium hydroxide to form quinoline-4-carboxylic acids. This method can be adapted to introduce the 6-methyl and 4-methoxyphenyl substituents on the quinoline ring system. The reaction typically proceeds via ring opening of isatin followed by cyclization.

Doebner Reaction : An alternative approach is the Doebner reaction, where aromatic amines, aldehydes, and pyruvic acid react in ethanol to form 2-methylquinoline-4-carboxylic acids. Aromatic amines with electron-donating groups, such as 4-methoxyaniline, are required for high regioselectivity and yield. The reaction is conducted by stirring the components in ethanol at room temperature or mild heating, yielding the quinoline acid precipitate directly.

Catalyst-Assisted Solvent-Free Synthesis : Recent advances include using ionically tagged magnetic nanoparticles bearing urea linkers as catalysts under solvent-free conditions at 80 °C. This method offers high yields and easy catalyst recovery, enhancing sustainability and efficiency in synthesizing 2-aryl-quinoline-4-carboxylic acids.

Typical Reaction Conditions and Purification :

- Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.

- Purification: Recrystallization or chromatographic techniques to ensure high purity.

- Yields: Vary depending on method; Doebner reaction yields around 60-70%, Pfitzinger reaction yields can be higher but require specific starting materials.

| Method | Starting Materials | Key Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pfitzinger Reaction | Substituted isatin + ketone | Reflux with KOH, 0.5-20 h | ~60-70 | Requires substituted isatin |

| Doebner Reaction | Aromatic amine + aldehyde + pyruvic acid | Stirring in ethanol, 2-5 h | ~67 | Electron-donating groups preferred |

| Nanoparticle Catalyst | Aromatic ketones + isatin derivatives | Solvent-free, 80 °C, 30 min | High | Catalyst reusable, environmentally friendly |

Conversion of Quinoline-4-carboxylic Acid to Carbonyl Chloride

The target compound This compound is obtained by converting the corresponding carboxylic acid group at the 4-position to an acid chloride.

-

- Thionyl chloride (SOCl₂)

- Oxalyl chloride (COCl)₂

- Phosphorus pentachloride (PCl₅) or phosphorus trichloride (PCl₃)

-

- The quinoline-4-carboxylic acid derivative is dissolved in anhydrous solvent such as dichloromethane or chloroform.

- The chlorinating agent (e.g., thionyl chloride) is added dropwise under an inert atmosphere (nitrogen or argon).

- The reaction mixture is stirred at room temperature or refluxed gently until gas evolution ceases, indicating completion.

- Excess reagent and solvent are removed under reduced pressure.

- The crude acid chloride is purified by vacuum distillation or recrystallization if stable.

-

- Acid chlorides are moisture sensitive and should be handled under dry conditions.

- The reaction is typically rapid and high yielding.

- Side reactions such as chlorination of aromatic rings are minimal under controlled conditions.

| Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thionyl chloride | DCM or chloroform | 0 °C to reflux | 1-3 hours | >90 | Most common, releases SO₂ gas |

| Oxalyl chloride | DCM | 0 °C to room temp | 1-2 hours | High | Generates CO and CO₂ gases |

| PCl₅ | DCM | Room temp | Several hours | Moderate | Less commonly used due to byproducts |

Summary of Preparation Workflow

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Quinoline Acid Synthesis | Formation of 2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid | Pfitzinger or Doebner reaction; reflux or stirring in ethanol | Quinoline-4-carboxylic acid derivative |

| 2. Acid Chloride Formation | Conversion of carboxylic acid to acid chloride | Thionyl chloride or oxalyl chloride; anhydrous solvent | This compound |

Q & A

Q. What are the common synthetic routes for 2-(4-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride, and how do reaction conditions influence yield?

The compound can be synthesized via classical quinoline synthesis protocols such as the Gould–Jacob or Friedländer reactions. For example, cyclization of substituted anilines with β-keto esters or aldehydes under acidic conditions is a typical approach. Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may introduce the 4-methoxyphenyl group post-cyclization . Reaction optimization, including temperature control (e.g., 80–100°C for acyl chloride formation) and solvent selection (e.g., anhydrous dichloromethane), is critical to minimize hydrolysis of the carbonyl chloride group .

Q. How is the molecular structure of this compound characterized, and what techniques are essential for validation?

X-ray crystallography is the gold standard for structural confirmation, as demonstrated for analogous quinoline derivatives (e.g., monoclinic crystal system with space group P2₁/n and unit cell parameters a = 10.5922 Å, b = 8.2883 Å) . Complementary techniques include:

Q. What are the stability considerations for handling and storing this compound?

The carbonyl chloride group is highly moisture-sensitive. Storage recommendations include:

- Temperature : Below 4°C in sealed, argon-purged vials to prevent hydrolysis .

- Desiccants : Use of molecular sieves or silica gel in storage containers.

- Avoidance of protic solvents : Use anhydrous solvents like THF or DCM during handling .

Advanced Research Questions

Q. How can competing side reactions (e.g., hydrolysis or dimerization) be mitigated during synthesis?

- Moisture control : Conduct reactions under inert atmospheres (N₂/Ar) with rigorously dried glassware.

- Catalyst optimization : Use Lewis acids like AlCl₃ to enhance acylation efficiency while suppressing hydrolysis .

- Low-temperature quenching : Rapid cooling after reaction completion minimizes decomposition .

- Byproduct analysis : HPLC or GC-MS can identify impurities (e.g., carboxylic acid derivatives from hydrolysis), guiding iterative optimization .

Q. What structural insights from crystallography explain reactivity in nucleophilic acyl substitution?

Crystal structure data reveal that the planar quinoline core and electron-withdrawing carbonyl chloride group create a polarized electrophilic center. Intermolecular interactions (e.g., C-Cl···π contacts) stabilize the transition state during reactions with amines or alcohols. For example, bond angles at the carbonyl carbon (107–114°) align with tetrahedral intermediates in substitution reactions .

Q. How do solvent polarity and steric effects influence the compound’s reactivity in coupling reactions?

- Polar aprotic solvents (e.g., DMF, DMSO): Enhance solubility of the carbonyl chloride and stabilize charged intermediates in SN₂ mechanisms.

- Steric hindrance : Bulky substituents on the quinoline ring (e.g., 6-methyl group) may slow nucleophilic attack, necessitating longer reaction times or elevated temperatures .

- Computational modeling : DFT studies can predict regioselectivity in multi-step syntheses .

Methodological Guidance

Q. What analytical strategies resolve contradictions in purity assessments (e.g., NMR vs. HPLC)?

- Multi-method validation : Combine quantitative ¹H NMR (using internal standards) with reverse-phase HPLC (C18 column, UV detection at 254 nm) for cross-verification.

- Impurity profiling : LC-MS identifies hydrolyzed byproducts (e.g., carboxylic acid derivatives), which may not resolve in NMR .

Q. How can researchers design kinetic studies to optimize reaction conditions for scale-up?

- In situ monitoring : Use ReactIR or inline NMR to track carbonyl chloride consumption in real time.

- Design of Experiments (DoE) : Vary parameters (temperature, stoichiometry, catalyst loading) to model reaction kinetics and identify rate-limiting steps .

- Accelerated stability testing : Thermal gravimetric analysis (TGA) assesses decomposition thresholds for safe scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.